

An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Pentanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Furfuryl pentanoate

Cat. No.: B1582700

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This guide provides a comprehensive analysis of the spectroscopic data for **furfuryl pentanoate** (also known as furfuryl valerate), a fatty acid ester used in the flavor and fragrance industry.[1][2][3] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

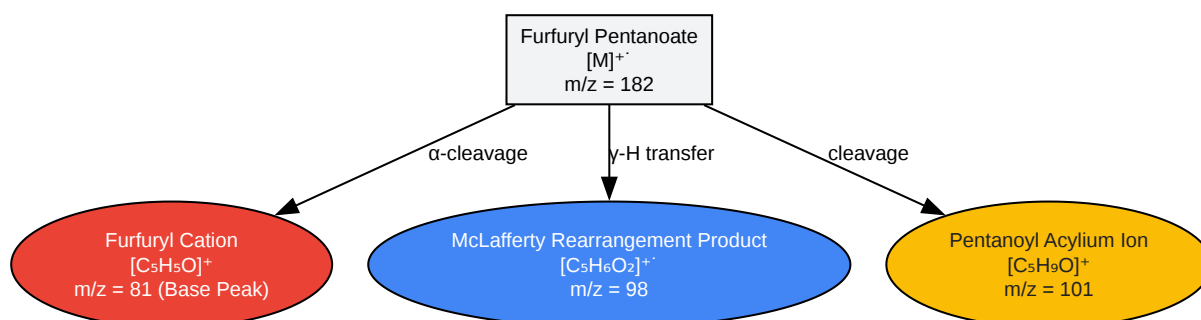
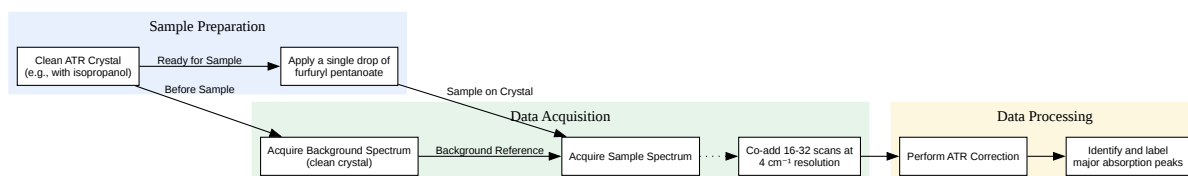
Furfuryl pentanoate possesses the molecular formula $C_{10}H_{14}O_3$ and a molecular weight of 182.22 g/mol.[3][4] Its structure comprises a furan ring linked via a methylene bridge to the ester oxygen of a pentanoate chain. This unique combination of an aromatic heterocycle and an aliphatic ester chain gives rise to a distinct and interpretable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily 1H (proton) and ^{13}C —we can map the connectivity and chemical environment of nearly every atom in the molecule.

Molecular Structure for NMR Analysis

To understand the NMR spectra, it is essential to first visualize the unique proton and carbon environments within the **furfuryl pentanoate** molecule.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Pentanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582700#spectroscopic-data-of-furfuryl-pentanoate-nmr-ir-ms]

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